N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide
Description
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide is a chemical compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups at positions 5 and 6, and a prop-2-enamide group at position 4. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-4-8(15)14-10-9-6(2)7(3)16-11(9)13-5-12-10/h4-5H,1H2,2-3H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWGXAWFYGLIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrimidine core. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.
Dimethylation: The thienopyrimidine core is then subjected to dimethylation at positions 5 and 6. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Prop-2-enamide Group: The final step involves the introduction of the prop-2-enamide group at position 4. This can be achieved through the reaction of the dimethylthienopyrimidine intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the prop-2-enamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted thienopyrimidine derivatives
Scientific Research Applications
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids, thereby interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)prop-2-enamide can be compared with other thienopyrimidine derivatives:
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure but lacks the prop-2-enamide group, leading to different chemical and biological properties.
1-Benzyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine: Contains a pyrrolidine group instead of the prop-2-enamide group, resulting in distinct reactivity and applications.
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-β-alanine hydrochloride: Features a β-alanine group, which alters its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
